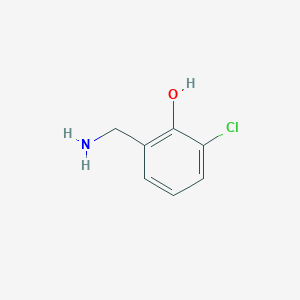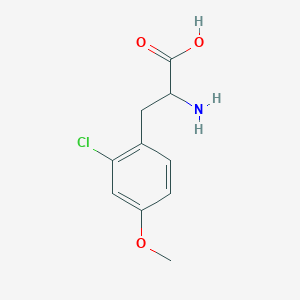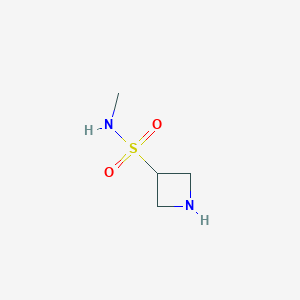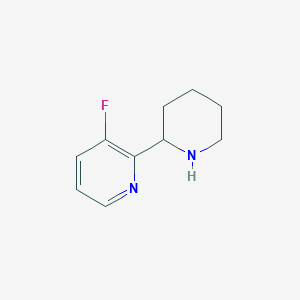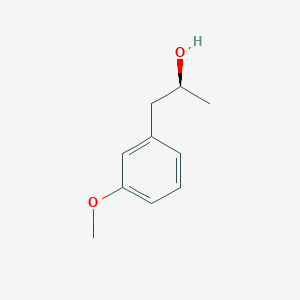
5-Amino-4-bromothiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-bromothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromothiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by amination. One common method is the bromination of 2-thiophenecarboxylic acid to yield 4-bromo-2-thiophenecarboxylic acid, which is then subjected to amination to introduce the amino group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method used to produce aminothiophene derivatives .
化学反応の分析
Types of Reactions
5-Amino-4-bromothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Oxidized thiophene compounds.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学的研究の応用
5-Amino-4-bromothiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules used in various biological assays.
作用機序
The mechanism of action of 5-Amino-4-bromothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiophene ring can engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-Bromo-2-thiophenecarboxylic acid: Lacks the amino group at the 5-position.
5-Bromo-2-thiophenecarboxylic acid: Similar structure but without the amino group.
5-Amino-2-thiophenecarboxylic acid: Similar structure but without the bromine atom.
Uniqueness
5-Amino-4-bromothiophene-2-carboxylic acid is unique due to the presence of both amino and bromine substituents on the thiophene ring. This dual functionality allows for versatile chemical modifications and applications in various fields .
特性
分子式 |
C5H4BrNO2S |
|---|---|
分子量 |
222.06 g/mol |
IUPAC名 |
5-amino-4-bromothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,7H2,(H,8,9) |
InChIキー |
LGULHFRXMKEWPD-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1Br)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)
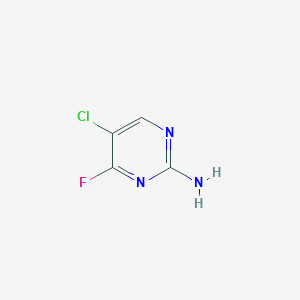
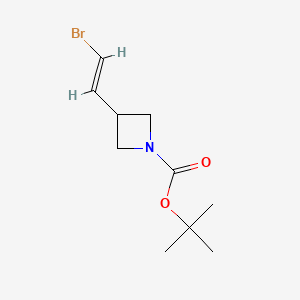
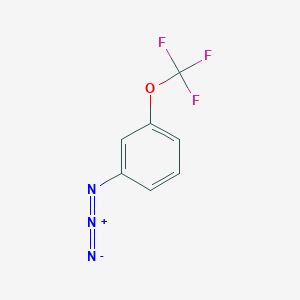
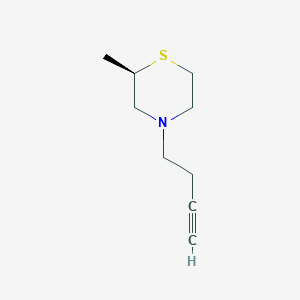
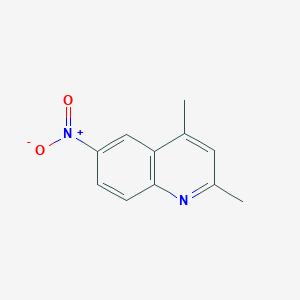
![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)
